molecular formula C14H21ClO2 B8031367 2,4-Dibutoxy-1-chlorobenzene CAS No. 194083-31-3

2,4-Dibutoxy-1-chlorobenzene

Cat. No.: B8031367
CAS No.: 194083-31-3
M. Wt: 256.77 g/mol
InChI Key: OZXBRLDPAHDEKM-UHFFFAOYSA-N
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Description

2,4-Dibutoxy-1-chlorobenzene: is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of two butoxy groups and one chlorine atom attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibutoxy-1-chlorobenzene typically involves the reaction of 2,4-dichlorophenol with butyl alcohol in the presence of a base, such as sodium hydroxide, to form the corresponding butoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-Dichlorophenol+Butyl AlcoholNaOH, RefluxThis compound+HCl\text{2,4-Dichlorophenol} + \text{Butyl Alcohol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} + \text{HCl} 2,4-Dichlorophenol+Butyl AlcoholNaOH, Reflux​this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as metal oxides or ionic liquids, can further optimize the reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibutoxy-1-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 2,4-dibutoxybenzene by removing the chlorine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia.

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 2,4-Dibutoxy-1-aminobenzene.

    Oxidation: 2,4-Dibutoxybenzaldehyde.

    Reduction: 2,4-Dibutoxybenzene.

Scientific Research Applications

2,4-Dibutoxy-1-chlorobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dibutoxy-1-chlorobenzene involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

    2,4-Dichlorobenzene: Lacks the butoxy groups and has different reactivity and applications.

    2,4-Dibutoxybenzene: Lacks the chlorine atom, leading to different chemical behavior.

    2,4-Dibutoxy-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, resulting in different reactivity.

Uniqueness: 2,4-Dibutoxy-1-chlorobenzene is unique due to the presence of both butoxy groups and a chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,4-dibutoxy-1-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBRLDPAHDEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Cl)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738998
Record name 2,4-Dibutoxy-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194083-31-3
Record name 2,4-Dibutoxy-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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